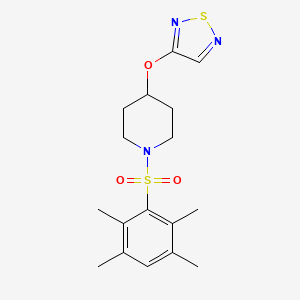
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a chemical compound that has gained significant attention in scientific research. The compound is synthesized through a complex process and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine in lab experiments is its potential for use in the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research may lead to the development of new therapies. However, one of the limitations of using the compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several possible future directions for research on 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine. One direction is to investigate the compound's potential for use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential for use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further research may be needed to fully understand the compound's mechanism of action and to optimize its synthesis process for large-scale production.
In conclusion, 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a chemical compound that has shown promising results in various scientific research applications. The compound's complex synthesis process may make it difficult to produce in large quantities, but its potential for use in the treatment of various diseases makes it an interesting area of study for future research.
Synthesis Methods
The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves a multi-step process. The starting materials are piperidine, 2,3,5,6-tetramethylbenzenesulfonyl chloride, and 1,2,5-thiadiazole-3-ol. The reaction is carried out under specific conditions, including the use of solvents and catalysts. The final product is purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has shown potential in various scientific research applications. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-9-12(2)14(4)17(13(11)3)25(21,22)20-7-5-15(6-8-20)23-16-10-18-24-19-16/h9-10,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNHHORXSRWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

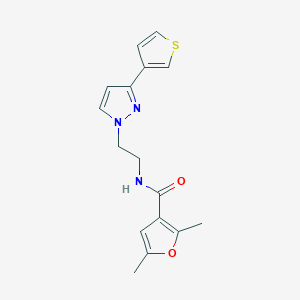
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)
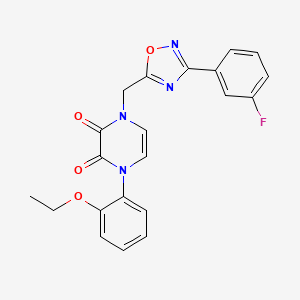

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)
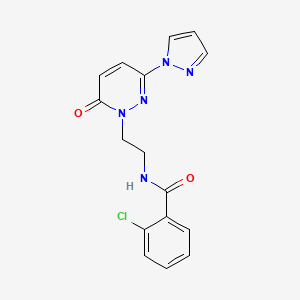
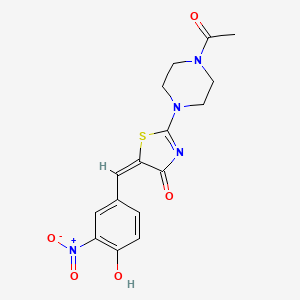
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)
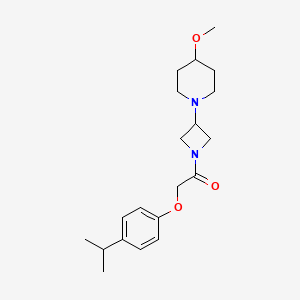
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

